![molecular formula C26H22FN3O2S B2520243 (7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892416-98-7](/img/structure/B2520243.png)
(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
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Description
(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a useful research compound. Its molecular formula is C26H22FN3O2S and its molecular weight is 459.54. The purity is usually 95%.
BenchChem offers high-quality (7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bicyclic [6 + 6] Systems
The compound you’ve mentioned belongs to the class of bicyclic [6 + 6] systems. Specifically, it falls into the category of pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines . Here’s what we know:
Synthesis Methods: Researchers have developed various synthetic routes to access these bicyclic systems. These methods involve cyclization reactions and functional group manipulations. Understanding the synthetic pathways is crucial for designing efficient routes to obtain this compound.
Reactivities of Substituents: The substituents attached to the ring carbon and nitrogen atoms play a significant role in the compound’s reactivity. Investigating their behavior under different conditions helps elucidate potential chemical transformations and reactivity patterns.
Biological Applications: These bicyclic systems have garnered attention due to their biological significance. Researchers have explored their applications in medicine and pharmaceuticals. Some potential areas include:
Fungicides: Pyrrole-based molecules have been used as fungicides to protect crops from fungal infections.
Antibiotics: Certain pyrrole derivatives exhibit antibiotic properties, making them valuable in combating bacterial infections.
Anti-Inflammatory Drugs: Researchers have explored pyrrole-containing compounds for their anti-inflammatory effects, potentially aiding in managing inflammatory conditions.
Cholesterol-Reducing Drugs: Pyrrole-based drugs may contribute to lowering cholesterol levels, benefiting cardiovascular health.
Antitumor Agents: Investigating the antitumor potential of pyrrole derivatives could lead to new cancer treatments.
Inhibition of Reverse Transcriptase (HIV-1): Some pyrrole compounds inhibit reverse transcriptase, a key enzyme in HIV-1 replication.
Protein Kinase Modulation: Pyrrole-based molecules may modulate protein kinases, influencing cellular signaling pathways.
Benzimidazole Molecules
While not directly related to the compound, benzimidazole molecules are bioactive heterocyclic compounds with diverse applications :
properties
IUPAC Name |
[7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2S/c1-15-6-8-18(9-7-15)24-29-25-22(11-21-19(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-4-3-5-20(27)10-17/h3-10,12,31H,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPFTQQSTBMUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol |
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